molecular formula C12H9ClN2O B190219 2-Chloro-N-phenylisonicotinamide CAS No. 133928-67-3

2-Chloro-N-phenylisonicotinamide

Cat. No.: B190219
CAS No.: 133928-67-3
M. Wt: 232.66 g/mol
InChI Key: LTAXNWGTCKPZGT-UHFFFAOYSA-N
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Description

2-Chloro-N-phenylisonicotinamide is an organic compound with the molecular formula C12H9ClN2O and a molecular weight of 232.67 g/mol It is a white to off-white solid that is primarily used in research and industrial applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-N-phenylisonicotinamide typically involves the reaction of 2-chloronicotinic acid with aniline in the presence of a coupling agent. One common method includes the use of N,N’-dicyclohexylcarbodiimide (DCC) as a coupling agent in an organic solvent such as dichloromethane. The reaction is carried out at room temperature, and the product is purified by recrystallization .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of alternative coupling agents and solvents may be explored to optimize the reaction conditions and reduce costs .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-N-phenylisonicotinamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be obtained.

    Oxidation Products: N-oxide derivatives.

    Reduction Products: Amine derivatives.

Scientific Research Applications

2-Chloro-N-phenylisonicotinamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-N-phenylisonicotinamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes or receptors, inhibiting their activity.

    Pathways Involved: By inhibiting key enzymes, the compound can disrupt essential cellular processes, leading to cell death or growth inhibition.

Comparison with Similar Compounds

2-Chloro-N-phenylisonicotinamide can be compared with other similar compounds to highlight its uniqueness:

Properties

IUPAC Name

2-chloro-N-phenylpyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2O/c13-11-8-9(6-7-14-11)12(16)15-10-4-2-1-3-5-10/h1-8H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTAXNWGTCKPZGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC(=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40567864
Record name 2-Chloro-N-phenylpyridine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40567864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80194-83-8
Record name 2-Chloro-N-phenylpyridine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40567864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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